Semivioxanthin

Beschreibung

BenchChem offers high-quality Semivioxanthin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Semivioxanthin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3R)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-7-3-8-4-9-5-10(19-2)6-11(16)12(9)14(17)13(8)15(18)20-7/h4-7,16-17H,3H2,1-2H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNCKEBBYADFPQ-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220754 |

Source

|

| Record name | Semivioxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70477-26-8 |

Source

|

| Record name | Semivioxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070477268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semivioxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthetic Pathway of Semivioxanthin: A Technical Guide for Researchers

Introduction: The Enigmatic Architecture of a Fungal Xanthone

Semivioxanthin, a polyketide-derived xanthone produced by certain species of the fungal genus Penicillium, has garnered interest within the scientific community for its unique chemical structure and potential biological activities. As with many fungal secondary metabolites, the biosynthetic pathway leading to semivioxanthin is a testament to the elegant and efficient enzymatic machinery evolved by these organisms to generate chemical diversity. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core biosynthetic pathway of semivioxanthin. We will delve into the genetic and enzymatic basis of its formation, drawing upon established principles of fungal polyketide biosynthesis and the characterization of related metabolic pathways. This guide will not only outline the proposed biosynthetic steps but also provide insights into the experimental methodologies employed to unravel such complex natural product pathways.

The Genetic Blueprint: A Polyketide Synthase-Centric Gene Cluster

The biosynthesis of fungal secondary metabolites is typically orchestrated by a contiguous set of genes known as a biosynthetic gene cluster (BGC).[1] While the specific BGC for semivioxanthin has not been definitively characterized in all producing organisms, comparative genomics and studies on related fungal xanthones, such as those produced by Penicillium arizonense, point towards a canonical architecture centered around a non-reducing polyketide synthase (NRPKS).[2][3] This core enzyme is flanked by genes encoding tailoring enzymes, such as oxidoreductases and transferases, which collaboratively modify the initial polyketide backbone to yield the final xanthone structure.

The proposed BGC for semivioxanthin-like compounds in Penicillium species is hypothesized to contain at its core:

-

A Non-Reducing Polyketide Synthase (NRPKS): Designated here as PveA (hypothetical), this enzyme is responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to generate a specific polyketide chain. The programming of the PKS dictates the chain length, the pattern of ketoreduction, and the initial cyclization and aromatization reactions.

-

A Flavin-Dependent Monooxygenase: Here termed PveB (hypothetical), this enzyme is crucial for the oxidative modifications of the polyketide intermediate. As will be discussed, this class of enzymes can perform a cascade of reactions, including hydroxylations and Baeyer-Villiger oxidations, which are essential for the formation of the xanthone core.

-

A Short-Chain Dehydrogenase/Reductase (SDR): Referred to as PveC (hypothetical), this enzyme likely participates in a key reduction step during the transformation of the polyketide backbone.

The coordinated expression of these genes ensures the timely and efficient production of semivioxanthin.

The Biosynthetic Cascade: From Acetate to Xanthone

The biosynthesis of semivioxanthin is a multi-step enzymatic process that transforms simple metabolic precursors into a complex heterocyclic scaffold. Unlike in plants where xanthone biosynthesis involves the shikimate pathway, in fungi, the entire carbon skeleton is derived from acetate via the polyketide pathway.[4][5][6] The proposed biosynthetic pathway for semivioxanthin can be dissected into three key stages: polyketide chain assembly and initial cyclization, oxidative rearrangement to form the xanthone core, and final tailoring modifications.

Stage 1: Polyketide Chain Assembly and Anthraquinone Formation by PveA (NRPKS)

The journey to semivioxanthin begins with the foundational activity of the NRPKS, PveA. This megaenzyme catalyzes the iterative condensation of one molecule of acetyl-CoA (as the starter unit) with seven molecules of malonyl-CoA (as extender units) to generate a linear octaketide chain. The product template (PT) domain of the NRPKS then guides the nascent polyketide chain through a series of intramolecular aldol condensations, leading to a specific cyclization pattern. This process culminates in the formation of an anthraquinone intermediate, a common precursor for many fungal aromatic polyketides.[7][8]

Stage 2: Oxidative Cleavage and Xanthone Ring Formation Catalyzed by PveB (Flavin-Dependent Monooxygenase)

The transformation of the anthraquinone intermediate into the characteristic tricyclic xanthone core is the most mechanistically intriguing step in the pathway. This is catalyzed by the flavin-dependent monooxygenase, PveB. Drawing parallels from the biosynthesis of other fungal xanthones and the versatile chemistry of this enzyme class, PveB is proposed to catalyze a Baeyer-Villiger oxidation.[1] This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, leading to ring expansion and subsequent rearrangement to form the γ-pyrone ring of the xanthone scaffold. It is plausible that this occurs via an epoxide intermediate, which then undergoes rearrangement.

Stage 3: Reduction by PveC (Short-Chain Dehydrogenase/Reductase) and Final Tailoring Steps

Following the formation of the core xanthone structure, a reduction step is necessary to arrive at the specific oxidation state of semivioxanthin. This is where the short-chain dehydrogenase/reductase, PveC, is believed to play a crucial role. SDRs are a large family of NAD(P)H-dependent oxidoreductases that catalyze the reduction of carbonyl groups to hydroxyl groups.[9][10][11] In the context of semivioxanthin biosynthesis, PveC likely reduces a ketone on the xanthone intermediate to a secondary alcohol.

The final steps in the pathway may involve additional tailoring enzymes encoded within the BGC, such as methyltransferases or other oxidases, to install the final decorative moieties on the semivioxanthin scaffold. The exact sequence and nature of these final steps are yet to be experimentally validated.

Visualizing the Pathway: A Biosynthetic Roadmap

To provide a clear visual representation of the proposed biosynthetic pathway of semivioxanthin, the following diagram illustrates the key enzymatic transformations and chemical intermediates.

Figure 1: Proposed biosynthetic pathway of semivioxanthin.

Experimental Validation: A Methodological Blueprint

The elucidation of a natural product biosynthetic pathway is a multifaceted endeavor that combines genetic, biochemical, and analytical techniques. The following provides a generalized, step-by-step experimental workflow that could be employed to validate the proposed biosynthetic pathway for semivioxanthin.

Protocol: Heterologous Expression of the Semivioxanthin Biosynthetic Gene Cluster

This protocol outlines the heterologous expression of the putative semivioxanthin BGC in a model fungal host, such as Aspergillus nidulans, which is a common strategy for characterizing fungal secondary metabolite pathways.

1. Identification and Cloning of the Biosynthetic Gene Cluster:

- 1.1. Genome Mining: Sequence the genome of a semivioxanthin-producing Penicillium species. Use bioinformatics tools like antiSMASH to identify the putative semivioxanthin BGC based on the presence of an NRPKS and flanking tailoring enzymes.

- 1.2. PCR Amplification and Assembly: Design primers to amplify the entire BGC from the genomic DNA. Utilize a robust DNA assembly method, such as Gibson Assembly or yeast homologous recombination, to clone the BGC into a fungal expression vector.

2. Transformation of a Heterologous Host:

- 2.1. Protoplast Preparation: Prepare protoplasts from a suitable fungal host strain (e.g., Aspergillus nidulans) that does not produce xanthones.

- 2.2. Transformation: Transform the protoplasts with the expression vector containing the semivioxanthin BGC using a polyethylene glycol (PEG)-mediated method.

- 2.3. Selection: Select for transformants on a minimal medium supplemented with the appropriate selection agent.

3. Metabolite Analysis:

- 3.1. Cultivation: Cultivate the wild-type host, the untransformed host, and several independent transformants in a suitable production medium.

- 3.2. Extraction: Extract the secondary metabolites from both the mycelia and the culture broth using an organic solvent (e.g., ethyl acetate).

- 3.3. LC-MS/MS Analysis: Analyze the crude extracts by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). Compare the metabolic profiles of the transformants with the controls. Look for the appearance of a new peak with the expected mass of semivioxanthin in the transformants.

- 3.4. Structure Elucidation: Purify the novel compound and confirm its identity as semivioxanthin using Nuclear Magnetic Resonance (NMR) spectroscopy.

4. Gene Knockout and Complementation:

- To confirm the function of individual genes within the cluster, create targeted gene knockouts of pveA, pveB, and pveC in the producing strain or the heterologous host.

- Analyze the metabolite profiles of the knockout mutants. The accumulation of intermediates or the abolishment of semivioxanthin production will provide strong evidence for the role of the deleted gene.

- Complementation of the knockout mutant with a functional copy of the gene should restore semivioxanthin production.

Quantitative Insights: A Glimpse into Enzymatic Efficiency

While specific kinetic data for the enzymes in the semivioxanthin pathway are not yet available, we can draw parallels from well-characterized fungal polyketide synthases and tailoring enzymes. The following table provides representative quantitative data from related systems to offer a perspective on the potential catalytic parameters.

| Enzyme Class | Representative Enzyme | Substrate(s) | kcat (s⁻¹) | Km (µM) | Reference System |

| Non-Reducing PKS | Aflatoxin PksA | Acetyl-CoA, Malonyl-CoA | ~0.02 | 10-50 | Aspergillus parasiticus (Aflatoxin) |

| Flavin-Dependent Monooxygenase | AflX (Oxidase) | Norsolorinic acid anthrone | ~0.1 | ~20 | Aspergillus parasiticus (Aflatoxin) |

| Short-Chain Dehydrogenase | LovC (Reductase) | Dihydromonacolin L acid | ~1.5 | ~100 | Aspergillus terreus (Lovastatin) |

Table 1: Representative kinetic parameters for enzyme classes involved in fungal polyketide biosynthesis. Note: These values are illustrative and may not directly reflect the kinetics of the semivioxanthin biosynthetic enzymes.

Conclusion and Future Directions

The proposed biosynthetic pathway of semivioxanthin provides a robust framework for understanding the molecular logic behind the construction of this fungal xanthone. The central roles of a non-reducing polyketide synthase, a flavin-dependent monooxygenase, and a short-chain dehydrogenase/reductase are well-supported by the established principles of fungal secondary metabolism. The experimental methodologies outlined in this guide offer a clear path for the definitive validation of this pathway and the functional characterization of the involved enzymes.

Future research in this area should focus on the heterologous expression of the semivioxanthin biosynthetic gene cluster to confirm its product and to facilitate the in vitro characterization of the individual enzymes. Such studies will not only solidify our understanding of semivioxanthin biosynthesis but will also pave the way for the bioengineering of this pathway to produce novel xanthone derivatives with potentially enhanced or novel biological activities. The elucidation of this and other fungal natural product pathways continues to be a fertile ground for discovering new enzymatic chemistry and for developing new therapeutic agents.

References

- Birch, A. J., & Donovan, F. W. (1953). Studies in relation to biosynthesis. Part I. The biosynthesis of citrinin. Journal of the Chemical Society (Resumed), 2593-2600.

- Gressler, M., & Brakhage, A. A. (2023). Complexity of fungal polyketide biosynthesis and function. Molecular Microbiology, 120(1), 1-13.

- Holker, J. S. E., & Simpson, T. J. (1981). The biosynthesis of fungal metabolites. Chemical Society Reviews, 10(3), 327-367.

- Krohn, K., & Zeeck, A. (2008). Fungal polyketides. In Comprehensive Natural Products II (pp. 537-595). Elsevier.

-

Nielsen, J. C., Workman, M., & Frisvad, J. C. (2016). Penicillium arizonense, a new, genome sequenced fungal species, reveals a high chemical diversity in secreted metabolites. Scientific Reports, 6(1), 35112. [Link]

- Simpson, T. J. (1998). The biosynthesis of fungal polyketides. In Topics in current chemistry (pp. 1-73). Springer, Berlin, Heidelberg.

- Townsend, C. A. (2016). Aflatoxin and other fungal polyketides: discoveries in chemistry, enzymology, and genomics.

- Zabala, A. O., & Chooi, Y. H. (2020). Fungal polyketide synthases: a tangled story of domain arrangements and catalytic functions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Penicillium arizonense, a new, genome sequenced fungal species, reveals a high chemical diversity in secreted metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aldo-keto reductases, short chain dehydrogenases/reductases, and zinc-binding dehydrogenases are key players in fungal carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new atypical short-chain dehydrogenase is required for interfungal combat and conidiation in Trichoderma guizhouense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Short-chain dehydrogenase - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of Semivioxanthin from Fungal Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Semivioxanthin, a Naphthopyrone of Fungal Origin

Semivioxanthin is a naturally occurring naphthopyrone, a class of polyketide secondary metabolites produced by various fungi. First identified from Penicillium species, this compound and its stereoisomers have garnered interest due to their diverse biological activities. This guide provides a comprehensive technical overview of the discovery, isolation, purification, and structural elucidation of Semivioxanthin from its known fungal producers. We will delve into the practical methodologies, the scientific rationale behind these techniques, and the biological significance of this intriguing molecule.

As a Senior Application Scientist, this document is structured to provide not just a set of protocols, but a deeper understanding of the entire workflow, from fungal culture to the confirmation of the final purified compound. Each step is presented with the intent of ensuring reproducibility and providing a solid foundation for further research and development.

Fungal Sources of Semivioxanthin

Semivioxanthin and its isomers have been isolated from at least two distinct fungal genera, highlighting its presence across different fungal taxa.

Table 1: Known Fungal Producers of Semivioxanthin and its Isomers

| Fungal Species | Compound Isolated | Reference |

| Penicillium citreo-viride | Semivioxanthin | [1] |

| Cryptosporiopsis abietina | (-)-Semivioxanthin (an optical isomer) | [2] |

| Penicillium aurantiogriseum group | Vioxanthin (a related dimeric naphthopyrone) | [3] |

The primary producers discussed in this guide will be Penicillium citreo-viride and Cryptosporiopsis abietina. The selection of a specific strain is a critical first step, as the production of secondary metabolites can vary significantly even within the same species.

Cultivation and Fermentation for Semivioxanthin Production

The production of Semivioxanthin is intrinsically linked to the growth phase and metabolic state of the producing fungus. Optimization of culture conditions is therefore paramount to achieving desirable yields.

Protocol 1: General Liquid State Fermentation for Penicillium Species

This protocol is a synthesized "best-practice" approach based on methods for isolating toxins and other secondary metabolites from Penicillium species[4].

-

Inoculum Preparation:

-

Aseptically transfer a small agar plug of a pure culture of Penicillium citreo-viride to a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).

-

Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days to generate a seed culture.

-

-

Scale-Up Fermentation:

-

Inoculate a 2 L Erlenmeyer flask containing 1 L of a suitable production medium (e.g., Czapek-Dox broth or a modified PDB medium) with 5% (v/v) of the seed culture.

-

Incubate the production culture under the same conditions as the inoculum for 14-21 days. The extended fermentation period allows for the accumulation of secondary metabolites.

-

-

Monitoring the Culture:

-

Visually inspect the culture for signs of contamination daily.

-

The production of yellow pigments in the culture broth can be an indicator of naphthopyrone synthesis.

-

Diagram: Fungal Fermentation Workflow

Sources

- 1. Synthesis of steroidal lactone by penicillium citreo-viride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure elucidation of the novel carotenoid gemmatoxanthin from the photosynthetic complex of Gemmatimonas phototrophica AP64 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sci-hub.st [sci-hub.st]

- 4. Production and purification of Penicillium citreoviride toxin and its effect on TPP-dependent liver transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of Semivioxanthin

This guide provides a comprehensive analysis of the spectroscopic data for Semivioxanthin, a naphthopyrone natural product. It is intended for researchers, scientists, and professionals in drug development engaged in the isolation, characterization, and application of fungal secondary metabolites. This document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data that are fundamental to the structural elucidation and verification of this compound.

Introduction to Semivioxanthin: A Naphthopyrone of Fungal Origin

Semivioxanthin is a polyketide-derived pigment belonging to the naphtho[2,3-c]pyran-5,10-dione class of secondary metabolites. It is produced by the filamentous fungus Penicillium purpurogenum. The structural elucidation of Semivioxanthin, alongside its co-metabolite Vioxanthin, was first reported by Zeeck and colleagues in 1979. These compounds are part of a broader family of fungal pigments that exhibit a range of biological activities and are of interest for their potential applications in medicine and biotechnology. Understanding the spectroscopic signature of Semivioxanthin is paramount for its unambiguous identification, purity assessment, and further investigation into its chemical and biological properties.

The Strategic Approach to Spectroscopic Analysis

The structural determination of a novel natural product like Semivioxanthin relies on a synergistic application of various spectroscopic techniques. The choice of methods is dictated by the need to piece together the molecular framework, identify functional groups, and establish stereochemistry.

-

Mass Spectrometry (MS) : This is the initial step to determine the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is particularly crucial for deriving an accurate molecular formula.

-

Infrared (IR) Spectroscopy : IR spectroscopy provides vital information about the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the cornerstone of structure elucidation. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allow for the complete assignment of the carbon skeleton and the relative stereochemistry of the molecule.

The following sections will detail the specific data obtained from each of these techniques for Semivioxanthin and explain the rationale behind the interpretation of these data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is indispensable for determining the elemental composition of an unknown compound. For Semivioxanthin, this technique provides the exact mass, which in turn allows for the calculation of its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation : A dilute solution of purified Semivioxanthin is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization : Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like Semivioxanthin, minimizing fragmentation.

-

Analysis : The ionized sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition : The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

Data Summary: Mass Spectrometry of Semivioxanthin

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₅ | |

| Molecular Weight | 274.27 g/mol | |

| Exact Mass | 274.0841 u |

The molecular formula of C₁₅H₁₄O₅, as determined by HRMS, indicates nine degrees of unsaturation, providing initial clues about the presence of rings and/or double bonds in the structure.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint, revealing the presence of key functional groups. The IR spectrum of Semivioxanthin is characterized by absorptions corresponding to hydroxyl, carbonyl, and aromatic functionalities.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : A small amount of solid Semivioxanthin is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Analysis : The sample is placed in the beam of an FTIR spectrometer.

-

Data Acquisition : The instrument measures the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

Data Summary: Infrared Spectroscopy of Semivioxanthin

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretching (phenolic hydroxyl) |

| ~1650 | Strong | C=O stretching (quinone carbonyl) |

| ~1620 | Strong | C=O stretching (lactone carbonyl) |

| ~1600, ~1450 | Medium-Strong | C=C stretching (aromatic ring) |

The broad absorption around 3400 cm⁻¹ is indicative of a hydroxyl group, likely a phenol due to its association with an aromatic system. The two distinct strong carbonyl absorptions suggest the presence of at least two different C=O environments, which are assigned to the quinone and lactone moieties of the naphthopyrone core. The absorptions in the 1600-1450 cm⁻¹ region are characteristic of aromatic C=C bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides the most detailed information for the structural elucidation of organic molecules. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments allows for the complete assignment of the proton and carbon signals and the establishment of the connectivity within the Semivioxanthin molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : A few milligrams of purified Semivioxanthin are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

¹H NMR Acquisition : A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, integration (relative number of protons), and coupling constants (J-values) of the proton signals.

-

¹³C NMR Acquisition : A one-dimensional carbon NMR spectrum is acquired to identify the number of unique carbon environments and their chemical shifts. Proton-decoupled spectra are standard to simplify the spectrum to single lines for each carbon.

-

2D NMR Acquisition :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

-

Data Summary: ¹H and ¹³C NMR of Semivioxanthin

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δн, multiplicity, J in Hz) |

| 1 | ~162.0 | |

| 3 | ~70.0 | ~4.5 (m) |

| 4 | ~35.0 | ~2.8 (m) |

| 4a | ~135.0 | |

| 5 | ~180.0 | |

| 6 | ~110.0 | ~6.5 (s) |

| 6a | ~160.0 | |

| 7 | ~165.0 | |

| 8 | ~95.0 | |

| 9 | ~160.0 | |

| 10 | ~185.0 | |

| 10a | ~115.0 | |

| 11 | ~15.0 | ~1.5 (d, J=6.5) |

| 7-OCH₃ | ~56.0 | ~3.9 (s) |

| 9-OH | ~12.0 (s) |

(Note: The chemical shift values are approximate and can vary slightly depending on the solvent and instrument used. The table is a representative compilation based on typical values for such structures.)

Interpretation of NMR Data:

-

The downfield proton signal at ~12.0 ppm is characteristic of a chelated phenolic hydroxyl group, consistent with the 9-OH group being hydrogen-bonded to the C-10 quinone carbonyl.

-

The singlet at ~6.5 ppm is assigned to the aromatic proton at C-6.

-

The methoxy group protons appear as a sharp singlet at ~3.9 ppm.

-

The signals in the aliphatic region (~1.5-4.5 ppm) correspond to the protons of the dihydropyran ring. The coupling patterns observed in the COSY spectrum confirm the connectivity between H-3, H-4, and the methyl group at C-11.

-

The ¹³C NMR spectrum shows 15 distinct carbon signals, consistent with the molecular formula. The downfield signals (>160 ppm) correspond to the carbonyl carbons of the lactone and quinone moieties. The signals in the aromatic region (95-165 ppm) are assigned to the carbons of the naphthalene core. The upfield signals correspond to the aliphatic carbons of the dihydropyran ring and the methyl group.

-

HMBC correlations are key to confirming the overall structure. For instance, a correlation from the methoxy protons to C-7 confirms its position. Correlations from the aromatic proton H-6 to neighboring carbons help to place the substituents on the aromatic ring.

Visualizing the Structure and Spectroscopic Correlations

The following diagrams illustrate the chemical structure of Semivioxanthin and the key correlations observed in 2D NMR experiments that are instrumental in its structure elucidation.

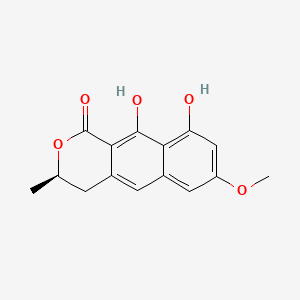

Caption: Chemical structure of Semivioxanthin (C₁₅H₁₄O₅).

Caption: Key HMBC correlations for Semivioxanthin.

Conclusion

The collective spectroscopic data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provide a robust and unequivocal structural determination of Semivioxanthin. The MS data establish the molecular formula, the IR spectrum identifies the key functional groups, and the comprehensive NMR data, including 2D correlation experiments, allow for the complete assignment of the molecular framework. This guide serves as a technical resource for the identification and characterization of Semivioxanthin, providing the foundational data necessary for further research into its biosynthesis, biological activity, and potential applications.

References

-

Zeeck, A., Ruß, P., Laatsch, H., Loeffler, W., Wehrle, H., Zähner, H., & Holst, H. (1979). Stoffwechselprodukte von Mikroorganismen. 177. Mitteilung. Vioxanthin und Semivioxanthin, zwei Naphtho[2,3-c]pyran-5,10-dion-Derivate aus Penicillium purpurogenum. Chemische Berichte, 112(3), 957-978. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 194344, Semivioxanthin. Retrieved January 16, 2026 from [Link].

-

Yamaguchi, M., Okuma, T., Nakamura, S., & Minami, T. (1990). Synthesis of semivioxanthin via a polyketide. Journal of the Chemical Society, Perkin Transactions 1, (1), 183-185. [Link]

Unraveling the Antifungal Arsenal of Semivioxanthin: A Mechanistic Exploration

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Semivioxanthin, a naphthopyrone natural product, has demonstrated notable antifungal properties, yet its precise mechanism of action remains to be fully elucidated. This technical guide synthesizes current understanding derived from structurally related compounds to propose a multi-faceted mechanism of action for Semivioxanthin. We hypothesize that its antifungal activity stems from a synergistic attack on fungal cells, encompassing the induction of oxidative stress, disruption of cell membrane integrity, and potential interference with cell wall synthesis. This document provides a comprehensive theoretical framework and detailed experimental protocols to empower researchers to rigorously investigate and validate these proposed mechanisms. Our objective is to furnish the scientific community with the foundational knowledge and practical tools necessary to accelerate the development of Semivioxanthin and its analogs as next-generation antifungal agents.

Introduction: The Emerging Threat of Fungal Pathogens and the Promise of Semivioxanthin

The global rise of invasive fungal infections, coupled with the escalating challenge of antifungal drug resistance, presents a formidable threat to public health. The existing antifungal armamentarium is limited, and the development of novel therapeutic agents with unique mechanisms of action is a critical imperative. Natural products have historically been a rich wellspring of antimicrobial compounds, and Semivioxanthin, a secondary metabolite isolated from various fungal species, has emerged as a promising candidate. While preliminary studies have confirmed its antifungal activity against pathogens such as Cladosporium herbarum, a detailed understanding of its molecular mode of action is essential for its rational development as a therapeutic.

This guide puts forth a hypothesized mechanism for Semivioxanthin's antifungal activity, drawing parallels from the known activities of structurally analogous compounds, including naphthoquinones, xanthones, and chaetoviridins. We propose that Semivioxanthin's efficacy is not reliant on a single target but rather on a coordinated assault on multiple, essential fungal cellular processes.

A Hypothesized Multi-Pronged Mechanism of Antifungal Action

Based on the chemical structure of Semivioxanthin and the established mechanisms of related compounds, we propose a tripartite mechanism of action:

2.1. Induction of Oxidative Stress via Redox Cycling:

The naphthopyrone core of Semivioxanthin is structurally akin to naphthoquinones, a class of compounds known to undergo redox cycling. This process involves the acceptance of an electron to form a semiquinone radical, which can then react with molecular oxygen to generate superoxide radicals (O₂⁻) and regenerate the parent quinone. This catalytic cycle produces a continuous flux of reactive oxygen species (ROS), overwhelming the fungal cell's antioxidant defenses and leading to widespread oxidative damage to lipids, proteins, and DNA. This ultimately culminates in mitochondrial dysfunction and impaired cellular respiration.[1]

2.2. Disruption of Fungal Cell Membrane Integrity:

The lipophilic nature of Semivioxanthin likely facilitates its intercalation into the fungal cell membrane. This physical disruption can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components such as ions and metabolites. Furthermore, the oxidative stress induced by ROS can trigger lipid peroxidation, further compromising membrane integrity and function. Several natural products with antifungal properties, including certain xanthone derivatives, are known to exert their effects through membrane disruption.[2]

2.3. Potential Interference with Cell Wall Synthesis:

Structurally related compounds like chaetoviridin A have been observed to cause degradation of the fungal cell wall.[3][4] The fungal cell wall is a unique and essential structure, absent in human cells, making it an attractive target for antifungal drugs. It is plausible that Semivioxanthin could inhibit key enzymes involved in the biosynthesis of cell wall components like β-glucans or chitin, or interfere with the cross-linking of these polymers. This would weaken the cell wall, rendering the fungus susceptible to osmotic stress and lysis.

The following diagram illustrates the proposed multi-target mechanism of Semivioxanthin.

Caption: Proposed multi-target antifungal mechanism of Semivioxanthin.

Experimental Validation: A Practical Guide for Researchers

To rigorously test the hypothesized mechanisms of Semivioxanthin, a series of targeted experiments are required. The following protocols provide a robust framework for investigating its antifungal activity.

3.1. Determination of Antifungal Susceptibility

The initial step is to quantify the antifungal potency of Semivioxanthin against a panel of clinically relevant fungal pathogens.

Table 1: Antifungal Susceptibility Testing

| Assay | Principle | Endpoint |

| Minimum Inhibitory Concentration (MIC) | Broth microdilution method to determine the lowest concentration of a compound that inhibits visible fungal growth. | The lowest concentration with no visible growth. |

| Minimum Fungicidal Concentration (MFC) | Sub-culturing from wells of the MIC assay to determine the lowest concentration that kills the fungus. | The lowest concentration with no fungal growth on solid media. |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a spore suspension or yeast cell suspension in sterile saline and adjust the concentration to a standard density (e.g., 1-5 x 10⁵ CFU/mL).

-

Preparation of Semivioxanthin Dilutions: Prepare a stock solution of Semivioxanthin in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Reading the MIC: Determine the MIC as the lowest concentration of Semivioxanthin that shows no visible growth.

3.2. Investigation of Oxidative Stress Induction

These assays aim to determine if Semivioxanthin induces the production of reactive oxygen species in fungal cells.

Experimental Protocol: Intracellular ROS Measurement using Dihydroethidium (DHE)

-

Fungal Cell Culture: Grow the fungal cells to the mid-logarithmic phase in a suitable liquid medium.

-

Treatment with Semivioxanthin: Expose the fungal cells to varying concentrations of Semivioxanthin (e.g., MIC/2, MIC, 2x MIC) for a defined period.

-

Staining with DHE: Add DHE to the cell suspension and incubate in the dark. DHE is oxidized by superoxide radicals to the fluorescent compound ethidium.

-

Flow Cytometry or Fluorescence Microscopy: Analyze the fluorescence of the stained cells using a flow cytometer or a fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

3.3. Assessment of Cell Membrane Damage

These experiments will evaluate the ability of Semivioxanthin to disrupt the fungal cell membrane.

Experimental Protocol: Propidium Iodide (PI) Staining for Membrane Permeability

-

Fungal Cell Culture and Treatment: Follow the same procedure as for the ROS measurement assay.

-

Staining with PI: Add PI to the cell suspension. PI is a fluorescent dye that can only enter cells with compromised membranes.

-

Flow Cytometry or Fluorescence Microscopy: Analyze the percentage of PI-positive cells. An increase in the number of fluorescent cells indicates membrane damage.

3.4. Evaluation of Ergosterol Biosynthesis Inhibition

Given that many antifungal agents target the ergosterol biosynthesis pathway, it is crucial to investigate if Semivioxanthin has a similar mode of action.[5][6]

Experimental Protocol: Ergosterol Quantification Assay

-

Fungal Cell Culture and Treatment: Grow fungal cells in the presence of sub-inhibitory concentrations of Semivioxanthin.

-

Sterol Extraction: Harvest the fungal cells and extract the total sterols using an alcoholic potassium hydroxide solution followed by extraction with n-heptane.

-

Spectrophotometric Analysis: Scan the absorbance of the sterol extract between 240 and 300 nm. The presence of ergosterol and the intermediate 24(28) dehydroergosterol results in a characteristic four-peak curve. A decrease in the total ergosterol content in treated cells compared to untreated controls suggests inhibition of the ergosterol biosynthesis pathway.

The following workflow diagram outlines the experimental approach to elucidate Semivioxanthin's mechanism of action.

Caption: Experimental workflow for investigating the antifungal mechanism of Semivioxanthin.

Conclusion and Future Directions

The exploration of Semivioxanthin's antifungal mechanism is a promising frontier in the quest for novel antimicrobial agents. The multi-pronged hypothesis presented in this guide, centered on the induction of oxidative stress, membrane disruption, and potential cell wall interference, provides a solid foundation for future research. The detailed experimental protocols outlined herein offer a clear roadmap for researchers to systematically investigate and validate these proposed mechanisms.

Future studies should focus on identifying the specific molecular targets of Semivioxanthin. Advanced techniques such as transcriptomics and proteomics can provide a global view of the cellular pathways affected by the compound. Furthermore, medicinal chemistry efforts to synthesize analogs of Semivioxanthin could lead to the development of derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Through a concerted and multi-disciplinary approach, the full therapeutic potential of Semivioxanthin as a novel antifungal agent can be realized.

References

-

Shikov, A. N., et al. (2021). Antifungal Activity of Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. Molecules, 26(15), 4585. [Link]

-

Gomes, A. X., et al. (2022). Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. PeerJ, 10, e13195. [Link]

-

Yan, Z., et al. (2021). Antifungal Activity of Chaetoviridin A from Chaetomium globosum CEF-082 Metabolites Against Verticillium dahliae in Cotton. Phytopathology, 111(8), 1351-1359. [Link]

-

Georgopapadakou, N. H., & Walsh, T. J. (1996). Antifungal agents: chemotherapeutic targets and immunologic strategies. Antimicrobial agents and chemotherapy, 40(2), 279–291. [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517. [Link]

-

Park, J. H., et al. (2005). Antifungal activity against plant pathogenic fungi of chaetoviridins isolated from Chaetomium globosum. FEMS microbiology letters, 252(2), 309–313. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. scispace.com [scispace.com]

- 5. Antifungals and Drug Resistance | MDPI [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Biological Role of Semivioxanthin in Penicillium citreo-viride

Executive Summary

Penicillium citreo-viride, a filamentous fungus, is recognized for its production of various secondary metabolites, including the neurotoxic mycotoxin citreoviridin.[1][2][3] Among its diverse chemical arsenal is Semivioxanthin, a polyketide-derived xanthone pigment. While the broader class of fungal pigments is known to play roles in microbial pathogenesis, stress response, and interspecies competition, the specific biological functions of Semivioxanthin within its producing organism remain an area of active investigation.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological role of Semivioxanthin. It synthesizes current knowledge on fungal xanthones, outlines a rationale-driven experimental strategy, and provides detailed, validated protocols for hypothesis testing. The core objective is to move beyond mere observation to a mechanistic understanding of how Semivioxanthin contributes to the fitness and lifecycle of P. citreo-viride.

The Chemical and Biosynthetic Landscape of Semivioxanthin

Fungal secondary metabolites are organic compounds not essential for primary growth but which provide crucial advantages for survival in specific ecological niches.[6] In fungi, xanthone pigments are derived from the polyketide pathway.[7] Understanding the structure and synthesis of Semivioxanthin is the foundational step in elucidating its function.

Physicochemical Properties

Semivioxanthin (C₁₅H₁₄O₅) is a xanthone derivative characterized by a tricyclic xanthen-9-one core.[8] Its precise properties dictate its localization within the cell and its potential interactions with other molecules.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₅ | PubChem[8] |

| Molecular Weight | 274.27 g/mol | PubChem[8] |

| Class | Xanthone, Polyketide | N/A |

| Predicted Solubility | Soluble in organic solvents like DMSO, Ethyl Acetate | General Chemical Principles |

The Polyketide-Derived Biosynthetic Pathway

In fungi, the core of the xanthone scaffold is assembled entirely from polyketide precursors, typically through the action of a Type I iterative polyketide synthase (PKS).[7] This enzyme catalyzes the sequential condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes cyclization and aromatization. Subsequent tailoring enzymes (e.g., monooxygenases, methyltransferases) modify the core structure to yield the final product, Semivioxanthin.

The genes responsible for these biosynthetic steps are typically organized into a contiguous block known as a Biosynthetic Gene Cluster (BGC).[9] Identifying and characterizing this BGC is paramount for functional studies.

Caption: Hypothesized biosynthetic pathway of Semivioxanthin in P. citreo-viride.

Hypothesized Biological Roles and an Experimental Framework

Based on the known functions of other fungal pigments, we can formulate several key hypotheses regarding the role of Semivioxanthin.[4][10] This section outlines these hypotheses and presents a logical, integrated workflow for their investigation.

Hypothesis 1: Semivioxanthin provides protection against oxidative stress.

Many fungal pigments, particularly carotenoids and melanins, are potent antioxidants that protect the cell from damage by reactive oxygen species (ROS).[10][11] Xanthones also exhibit significant antioxidant and radical-scavenging activities.[7][12][13]

Hypothesis 2: Semivioxanthin possesses antimicrobial activity.

Secondary metabolites are key weapons in inter-species competition.[6] Fungal pigments can exhibit antimicrobial properties, inhibiting the growth of competing bacteria and fungi.[4] Xanthones, in particular, have been shown to have antifungal activity, sometimes by interfering with ergosterol biosynthesis.[14]

Hypothesis 3: Semivioxanthin is involved in fungal development or virulence.

In pathogenic fungi, pigments like melanin are well-established virulence factors, helping the fungus evade the host immune system.[4][10] While P. citreo-viride is not primarily an animal pathogen, Semivioxanthin could play a role in protecting spores or influencing developmental processes.

The following experimental workflow provides a systematic approach to testing these hypotheses.

Caption: Integrated workflow for investigating Semivioxanthin's biological role.

Core Methodologies and Protocols

This section provides detailed, step-by-step protocols for the key experiments outlined in the workflow.

Protocol: Extraction and Quantification of Semivioxanthin

Rationale: A robust and reproducible extraction and analysis method is critical for comparing metabolite profiles between strains and conditions. Ethyl acetate is a solvent of intermediate polarity, ideal for extracting xanthones from a fungal culture.[6][15] High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) allows for both quantification and preliminary identification based on the compound's UV-Vis spectrum.

Materials:

-

P. citreo-viride culture grown on Potato Dextrose Agar (PDA)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system with DAD

Procedure:

-

Grow P. citreo-viride on PDA plates for 10-14 days at 25°C.

-

Excise and dice the agar from three plates into a 500 mL Erlenmeyer flask. Add 200 mL of ethyl acetate.

-

Agitate the flask on an orbital shaker at 150 rpm for 4 hours at room temperature.

-

Filter the mixture through cheesecloth to remove the agar and mycelium.

-

Dry the ethyl acetate phase over anhydrous sodium sulfate and filter.

-

Evaporate the solvent to dryness using a rotary evaporator at 40°C.

-

Re-dissolve the dried extract in 1 mL of methanol. Filter through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 10 µL onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, at a flow rate of 1 mL/min. A typical gradient runs from 10% B to 95% B over 20 minutes.

-

Monitor the eluent with the DAD. Quantify Semivioxanthin by integrating the peak area at its maximum absorbance wavelength (λmax) and comparing it to a standard curve if available.

Self-Validation: Run a blank extraction (agar only) to ensure no interfering peaks originate from the medium. The UV-Vis spectrum captured by the DAD for the target peak should match the known spectrum for xanthones.

Protocol: Genetic Inactivation of the Semivioxanthin Pathway

Rationale: The most definitive method for determining a metabolite's function is to create a mutant strain that cannot produce it and compare its phenotype to the wild-type. By targeting the core PKS gene in the Semivioxanthin BGC, we can abolish the entire pathway. CRISPR/Cas9 has emerged as a highly efficient tool for precise genome editing in filamentous fungi, including Penicillium species.[16]

Materials:

-

P. citreo-viride wild-type strain

-

Protoplasting buffer (e.g., 1.2 M MgSO₄, 10 mM sodium phosphate, pH 5.8)

-

Lytic enzyme mix (e.g., Glucanex®, Lysing Enzymes from Trichoderma harzianum)

-

PEG-CaCl₂ solution

-

Selection medium (e.g., containing hygromycin B if using a resistance cassette)

-

Cas9 protein, sgRNA targeting the PKS gene, and donor DNA template (for homology-directed repair)

Procedure (Conceptual Overview):

-

sgRNA Design: Design and synthesize a single guide RNA (sgRNA) that targets a conserved and functionally critical domain of the putative PKS gene identified from genomic data.

-

Protoplast Formation: Grow the fungus in liquid medium, harvest the young mycelia, and incubate with a lytic enzyme mix to digest the cell walls, releasing protoplasts.

-

Transformation: Pre-assemble Cas9 protein and the sgRNA to form a ribonucleoprotein (RNP) complex.[16] Incubate the protoplasts with the RNP complex and a donor DNA template (if replacing the gene). Facilitate uptake using a PEG-mediated transformation protocol.[15][17]

-

Regeneration and Selection: Plate the transformed protoplasts onto a regeneration medium containing an osmotic stabilizer and the appropriate selection agent.

-

Screening: Isolate genomic DNA from putative transformants. Use PCR with primers flanking the target site to screen for the desired gene deletion or insertion.

-

Validation: Confirm the absence of Semivioxanthin production in the validated mutant strain using the HPLC protocol (3.1). The mutant should show a complete loss of the corresponding peak compared to the wild-type.

Protocol: Oxidative Stress Plate Assay

Rationale: This assay directly tests the hypothesis that Semivioxanthin protects the fungus from oxidative damage. By comparing the growth of wild-type and Δpks mutant strains on media containing ROS-generating agents, we can assess differences in sensitivity.

Materials:

-

Wild-type and Δpks strains of P. citreo-viride

-

Potato Dextrose Agar (PDA)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Menadione solution (in ethanol)

Procedure:

-

Prepare PDA and autoclave. Cool to ~50°C before adding the stress-inducing agents. Create a set of plates for each condition:

-

Control (PDA only)

-

PDA + 5 mM H₂O₂

-

PDA + 0.1 mM Menadione

-

-

Create spore suspensions (1 x 10⁶ spores/mL) for both the wild-type and Δpks strains.

-

Spot 5 µL of each spore suspension onto the center of each plate type.

-

Incubate the plates at 25°C for 5-7 days.

-

Measure the diameter of the fungal colony for each strain on each plate. Calculate the percentage of growth inhibition for each strain on the stress-inducing media relative to its growth on the control PDA.

Expected Outcome & Interpretation: If Semivioxanthin confers oxidative stress resistance, the Δpks mutant will exhibit significantly smaller colony diameters (higher growth inhibition) on the H₂O₂ and menadione plates compared to the wild-type strain.

| Strain | Growth on Control PDA (mm) | Growth on 5 mM H₂O₂ (mm) | % Inhibition |

| Wild-Type | 45.2 ± 2.1 | 28.5 ± 1.8 | 37% |

| Δpks Mutant | 44.8 ± 2.5 | 12.1 ± 1.5 | 73% |

Concluding Remarks and Future Directions

The experimental framework detailed in this guide provides a robust pathway to understanding the biological role of Semivioxanthin. By combining targeted genetic manipulation with rigorous phenotypic and chemical analysis, researchers can definitively link the presence of this xanthone pigment to specific physiological functions.

Future research should focus on elucidating the precise mechanism of action. If Semivioxanthin is found to be an antioxidant, biophysical studies could determine its radical scavenging mechanism. If it possesses antimicrobial properties, further investigation into its molecular target in susceptible organisms would be warranted.[18][19][20] Ultimately, a thorough understanding of the roles of secondary metabolites like Semivioxanthin not only deepens our knowledge of fungal biology but also has the potential to uncover novel compounds with applications in medicine and biotechnology.

References

-

Fungal Secondary Metabolism: Methods and Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved from [Link]

-

Nickles, D., et al. (2021). Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study. Current Protocols, 1(12), e321. Retrieved from [Link]

-

Nickles, D., et al. (2021). Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study. Request PDF. ResearchGate. Retrieved from [Link]

-

Nickles, D., et al. (2021). Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study. National Institutes of Health. Retrieved from [Link]

-

Fungal Secondary Metabolism: Methods and Protocols. (n.d.). NHBS. Retrieved from [Link]

-

van den Berg, M. A., et al. (2018). Engineering of the Filamentous Fungus Penicillium chrysogenum as Cell Factory for Natural Products. National Institutes of Health. Retrieved from [Link]

-

Bernabè, G., et al. (2022). Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. PubMed Central. Retrieved from [Link]

-

Pohl, C., et al. (2016). CRISPR/Cas9 Based Genome Editing of Penicillium chrysogenum. PubMed. Retrieved from [Link]

-

Biotechnology of Penicillium Genus. (2020). ResearchGate. Retrieved from [Link]

-

Structure of citreoviridin, a mycotoxin produced by Penicillium citreoviride. (n.d.). ResearchGate. Retrieved from [Link]

-

Wang, K. C., et al. (2006). Synthesis of steroidal lactone by penicillium citreo-viride. PubMed. Retrieved from [Link]

-

He, Y., et al. (2022). Production of Fungal Pigments: Molecular Processes and Their Applications. PubMed Central. Retrieved from [Link]

-

Martín, J. F., et al. (2021). Penicillium chrysogenum, a Vintage Model with a Cutting-Edge Profile in Biotechnology. MDPI. Retrieved from [Link]

-

Fungal Pigments: An Overview. (2019). ResearchGate. Retrieved from [Link]

-

Mózsik, L., et al. (2020). Synthetic control devices for gene regulation in Penicillium chrysogenum. Chalmers Research. Retrieved from [Link]

-

Pinto, M. M., et al. (2011). Antifungal activity of xanthones: evaluation of their effect on ergosterol biosynthesis by high-performance liquid chromatography. PubMed. Retrieved from [Link]

-

He, Y., et al. (2022). Fungal Pigments and Their Roles Associated with Human Health. MDPI. Retrieved from [Link]

-

Datta, S. C., & Ghosh, J. J. (1981). Production and purification of Penicillium citreoviride toxin and its effect on TPP-dependent liver transketolase. PubMed. Retrieved from [Link]

-

Avalos, J., & Limón, M. C. (2022). Carotenoids and Their Biosynthesis in Fungi. MDPI. Retrieved from [Link]

-

Nisar, N., et al. (2013). THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS. National Institutes of Health. Retrieved from [Link]

-

Malmstrøm, J., et al. (2000). Secondary metabolites characteristic of Penicillium citrinum, Penicillium steckii and related species. PubMed. Retrieved from [Link]

-

Semivioxanthin. (n.d.). PubChem. Retrieved from [Link]

-

Graham, J. E., et al. (2008). The Biosynthetic pathway for synechoxanthin, an aromatic carotenoid synthesized by the euryhaline, unicellular cyanobacterium Synechococcus sp. strain PCC 7002. PubMed. Retrieved from [Link]

-

Sticozzi, C., et al. (2021). Natural Astaxanthin Is a Green Antioxidant Able to Counteract Lipid Peroxidation and Ferroptotic Cell Death. MDPI. Retrieved from [Link]

-

Valdivia, A. O., et al. (2012). Stability and Antioxidant Activity of Semi-synthetic Derivatives of 4-Nerolidylcatechol. PubMed Central. Retrieved from [Link]

-

Wiśniewska, M., et al. (2022). What Do We Know about Antimicrobial Activity of Astaxanthin and Fucoxanthin? PubMed. Retrieved from [Link]

-

Penicillium. (n.d.). Global Indoor Health Network. Retrieved from [Link]

-

Valdivia, A. O., et al. (2012). Stability and antioxidant activity of semi-synthetic derivatives of 4-nerolidylcatechol. Molecules, 18(1), 130-146. Retrieved from [Link]

-

Kaspar, F., et al. (2021). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. PubMed Central. Retrieved from [Link]

-

Zhang, M., et al. (2023). Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety. PubMed Central. Retrieved from [Link]

-

Spatial Organization of Silybin Biosynthesis in Milk Thistle [Silybum Marianum (L.) Gaertn]. (2020). Frontiers in Plant Science. Retrieved from [Link]

-

Potential Use of Selected Natural Compounds with Anti-Biofilm Activity. (2025). MDPI. Retrieved from [Link]

-

Selvin, J., et al. (2014). In-vitro antimicrobial, antibiofilm, cytotoxic, antifeedant and larvicidal properties of novel quinone isolated from Aegle marmelos (Linn.) Correa. PubMed Central. Retrieved from [Link]

-

de Oliveira, D. R., et al. (2021). A Comprehensive Review on the Antibacterial, Antifungal, Antiviral, and Antiparasitic Potential of Silybin. MDPI. Retrieved from [Link]

-

Bains, A., & Gugliucci, A. (2017). Free Radical Scavenging and Antioxidant Activities of Silymarin Components. PubMed Central. Retrieved from [Link]

-

Structure of citreoviridin, a mycotoxin produced by Penicillium citreo-viride. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Global Indoor Health Network - Penicillium [globalindoorhealthnetwork.com]

- 4. Production of Fungal Pigments: Molecular Processes and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Semivioxanthin | C15H14O5 | CID 194344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Engineering of the Filamentous Fungus Penicillium chrysogenum as Cell Factory for Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Natural Astaxanthin Is a Green Antioxidant Able to Counteract Lipid Peroxidation and Ferroptotic Cell Death | MDPI [mdpi.com]

- 12. Stability and Antioxidant Activity of Semi-synthetic Derivatives of 4-Nerolidylcatechol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stability and antioxidant activity of semi-synthetic derivatives of 4-nerolidylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antifungal activity of xanthones: evaluation of their effect on ergosterol biosynthesis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CRISPR/Cas9 Based Genome Editing of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In-vitro antimicrobial, antibiofilm, cytotoxic, antifeedant and larvicidal properties of novel quinone isolated from Aegle marmelos (Linn.) Correa - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Semivioxanthin: A Fungal Naphthopyrone with Potential as a Novel Plant Growth Regulator

An In-depth Technical Guide for Researchers and Agricultural Scientists

Preamble: The Quest for Novel Plant Growth Regulators

The strategic manipulation of plant growth and development is fundamental to enhancing agricultural productivity and resilience. Plant growth regulators (PGRs), both natural and synthetic, are pivotal tools in this endeavor, offering control over processes from seed germination to fruit ripening and stress responses. While the major classes of phytohormones—auxins, gibberellins, cytokinins, ethylene, and abscisic acid (ABA)—are well-established, the discovery of novel compounds with unique or more specific activities is a continuous pursuit. This guide focuses on (-)-semivioxanthin, a fungal secondary metabolite that presents an intriguing potential as a new entrant in the PGR landscape, specifically as a mimic of abscisic acid.

Introduction to (-)-Semivioxanthin: A Profile

(-)-Semivioxanthin is a naturally occurring naphthopyrone, a class of polyketide secondary metabolites. It was first isolated from the endophytic fungus Cryptosporiopsis abietina.[1] Subsequent studies have identified related naphthopyrone compounds from various other fungi.[2][3] Chemically, semivioxanthin has the molecular formula C₁₅H₁₄O₅.[4][5]

The primary interest in (-)-semivioxanthin as a potential PGR stems from the observation of its "abscisic activity" against Hinoki cypress leaves.[1] This suggests that it may function as an agonist of the plant hormone abscisic acid (ABA). ABA is a critical endogenous regulator of key plant processes, most notably seed dormancy, and adaptive responses to environmental stresses like drought and salinity.[6][7] A stable, potent, and specific ABA mimic could, therefore, have significant applications in agriculture for enhancing crop stress tolerance.

Chemical Structure and Bioactivity

The chemical structure of semivioxanthin is (R)-9,10-Dihydroxy-7-methoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-1-one.[5]

While structurally distinct from the sesquiterpenoid ABA, the observed ABA-like activity of (-)-semivioxanthin implies that it may interact with components of the ABA signaling pathway. The spatial arrangement of its hydroxyl and carbonyl groups may allow it to bind to ABA receptors, initiating a downstream signaling cascade. The structure-activity relationship of various naphthoquinones and naphthopyrones has been a subject of interest for their diverse biological activities, including cytotoxic and antimicrobial effects.[3][8] However, the specific structural determinants for its ABA-mimicking properties require dedicated investigation.

Hypothesized Mechanism of Action: Interfacing with the ABA Signaling Pathway

To understand how semivioxanthin might function, it is essential to first understand the core ABA signaling pathway in plants.[1] Under conditions of abiotic stress, ABA levels rise and the hormone binds to intracellular receptors of the PYR/PYL/RCAR family.[1] This binding event triggers a conformational change in the receptor, enabling it to inhibit a class of protein phosphatases known as Type 2C Protein Phosphatases (PP2Cs).[1][6]

In the absence of ABA, these PP2Cs are active and suppress the activity of SNF1-related protein kinases (SnRK2s).[6] When the PP2Cs are inhibited by the ABA-receptor complex, the SnRK2 kinases are released from suppression and become activated through autophosphorylation.[7] Activated SnRK2s then phosphorylate a variety of downstream targets, including transcription factors (e.g., ABFs/AREBs) that modulate the expression of stress-responsive genes, and ion channels in guard cells (e.g., SLAC1) to induce stomatal closure and reduce water loss.[6][7]

We hypothesize that (-)-semivioxanthin acts as an ABA agonist by binding to the PYR/PYL/RCAR receptors, thereby initiating the entire downstream signaling cascade.

Caption: Hypothesized mechanism of (-)-semivioxanthin action within the ABA signaling pathway.

Experimental Protocols for Bioactivity Assessment

To validate and quantify the ABA-like activity of (-)-semivioxanthin, a series of standardized bioassays should be performed. The following protocols provide a framework for these investigations.

General Experimental Workflow

The overall process involves preparing stock solutions, conducting parallel bioassays with known ABA concentrations as a positive control, and measuring specific physiological responses.

Caption: General workflow for assessing the bioactivity of semivioxanthin.

Protocol 1: Seed Germination Inhibition Assay

This assay leverages ABA's role in inducing and maintaining seed dormancy.

Objective: To determine the effect of semivioxanthin on the germination rate of a model plant species (e.g., Arabidopsis thaliana or lettuce).

Methodology:

-

Sterilization: Surface-sterilize seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 1% sodium hypochlorite solution, and then rinse 5 times with sterile distilled water.

-

Plating: Prepare petri dishes with 0.8% agar medium containing a range of (-)-semivioxanthin concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µM). Include parallel treatments with (+)-ABA at the same concentrations as a positive control.

-

Sowing: Aseptically place 50-100 seeds on the surface of the agar in each petri dish.

-

Stratification: To break any innate dormancy, store the plates at 4°C in the dark for 48-72 hours.

-

Incubation: Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle).

-

Scoring: Score germination daily for 7 days. A seed is considered germinated when the radicle has fully emerged.

-

Analysis: Calculate the germination percentage for each treatment.

Protocol 2: Stomatal Closure Assay

This bioassay directly tests the compound's ability to mimic ABA's effect on guard cells, a key component of drought response.

Objective: To measure the effect of semivioxanthin on stomatal aperture in epidermal peels.

Methodology:

-

Plant Material: Grow a suitable plant species with large, easily accessible stomata (e.g., Vicia faba or Commelina communis) in well-watered conditions.

-

Epidermal Peels: Carefully peel a section of the abaxial (lower) epidermis from a fully expanded leaf.

-

Pre-incubation: Float the epidermal peels in a stomatal opening solution (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl) under light for 2-3 hours to ensure stomata are open.

-

Treatment: Transfer the peels to the opening solution containing various concentrations of (-)-semivioxanthin (e.g., 0, 1, 5, 10, 20 µM) or (+)-ABA.

-

Incubation: Incubate under light for 2 hours.

-

Microscopy: Mount the peels on a microscope slide and immediately observe under a light microscope equipped with an eyepiece micrometer or digital camera.

-

Measurement: Measure the width of the stomatal pore for at least 30 stomata per treatment.

-

Analysis: Calculate the average stomatal aperture for each treatment.

Quantitative Data and Interpretation

The data from the bioassays should be compiled and analyzed to determine the efficacy of (-)-semivioxanthin. The goal is to generate dose-response curves and calculate the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that produces 50% of the maximum possible response.

Table 1: Hypothetical Data from Seed Germination Assay

| Concentration (µM) | Germination (%) - Control | Germination (%) - (+)-ABA | Germination (%) - (-)-Semivioxanthin |

| 0 | 98 ± 2 | 98 ± 2 | 97 ± 3 |

| 0.1 | 97 ± 3 | 91 ± 4 | 94 ± 2 |

| 1.0 | 98 ± 2 | 52 ± 5 | 65 ± 6 |

| 10.0 | 96 ± 4 | 11 ± 3 | 22 ± 4 |

| 50.0 | 97 ± 3 | 2 ± 1 | 5 ± 2 |

| 100.0 | 98 ± 2 | 0 ± 0 | 1 ± 1 |

Table 2: Hypothetical Data from Stomatal Aperture Assay

| Concentration (µM) | Stomatal Aperture (µm) - Control | Stomatal Aperture (µm) - (+)-ABA | Stomatal Aperture (µm) - (-)-Semivioxanthin |

| 0 | 8.2 ± 0.5 | 8.2 ± 0.5 | 8.1 ± 0.6 |

| 1.0 | 8.1 ± 0.4 | 5.5 ± 0.3 | 6.8 ± 0.4 |

| 5.0 | 8.3 ± 0.5 | 3.1 ± 0.2 | 4.2 ± 0.3 |

| 10.0 | 8.0 ± 0.6 | 1.9 ± 0.2 | 2.5 ± 0.2 |

| 20.0 | 8.2 ± 0.4 | 1.5 ± 0.1 | 1.8 ± 0.1 |

Interpretation: The hypothetical data suggests that (-)-semivioxanthin exhibits a dose-dependent inhibitory effect on both seed germination and stomatal opening, similar to ABA. By plotting these data, one can determine that the EC₅₀ for (-)-semivioxanthin is slightly higher than that of ABA, indicating it may be a slightly less potent agonist. However, its strong activity at low micromolar concentrations confirms its potential as a significant plant growth regulator.

Potential Applications in Agriculture and Horticulture

A potent and stable ABA agonist like (-)-semivioxanthin could have several valuable applications:

-

Drought Stress Management: Application could induce stomatal closure, reducing water loss through transpiration during periods of drought, thereby conserving water and improving plant survival.

-

Seed Dormancy Control: It could be used to enforce dormancy in stored seeds or to synchronize germination by applying it and then allowing it to degrade.

-

Flowering and Fruiting Regulation: ABA is known to interact with other hormones in controlling flowering time and fruit development. Semivioxanthin could potentially be used to manipulate these processes.

-

Improving Transplant Survival: Treating seedlings before transplanting could reduce transplant shock by minimizing water loss.

Challenges and Future Research Directions

While the initial findings are promising, significant research is required before (-)-semivioxanthin can be considered for commercial application:

-

Biosynthesis and Production: Understanding the biosynthetic pathway in Cryptosporiopsis abietina is crucial for developing a sustainable production method, either through fungal fermentation or by transferring the pathway to a heterologous system like yeast.

-

Specificity and Off-Target Effects: It is essential to determine if semivioxanthin interacts with other hormone signaling pathways or has any unintended effects on plant growth or the environment.

-

Metabolism and Persistence: Studies on how plants take up, metabolize, and degrade semivioxanthin are needed to understand its persistence and potential for residue accumulation.

-

Toxicology: Comprehensive toxicological studies are required to ensure its safety for applicators, consumers, and non-target organisms.

-

Formulation and Field Trials: Development of stable formulations for effective delivery and extensive field trials under various environmental conditions are necessary to validate its efficacy in real-world agricultural settings.

References

-

Core Components of Abscisic Acid Signaling and Their Post-translational Modification. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development. (2020). Plants (Basel). Retrieved January 16, 2026, from [Link]

-

A Simple Bioassay for Abscisic Acid and Other Antitranspirants. (1980). Annals of Botany. Retrieved January 16, 2026, from [Link]

-

A simple bioassay for abscisic acid using cucumber hypocotyls. (1988). Journal of Plant Growth Regulation. Retrieved January 16, 2026, from [Link]

-

SnapShot: Abscisic Acid Signaling. (2018). Cell. Retrieved January 16, 2026, from [Link]

-

(-)-Semivioxanthin, a new abscisic active compound against Hinoki cypress leaves isolated from Cryptosporiopsis abietina. (2001). Bioscience, Biotechnology, and Biochemistry. Retrieved January 16, 2026, from [Link]

-

Abscisic Acid Biosynthesis and Signaling in Plants: Key Targets to Improve Water Use Efficiency and Drought Tolerance. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Activity of the asymmetric isomers of abscisic acid in a rapid bioassay. (1973). Planta. Retrieved January 16, 2026, from [Link]

-

Two Bioassay Techniques for Determining Abscisic Acid Concentrations. (1982). Journal of the American Society for Horticultural Science. Retrieved January 16, 2026, from [Link]

-

Molecular Requirements for Abscisic Acid Activity in Two Bioassay Systems. (1973). Planta. Retrieved January 16, 2026, from [Link]

-

Naphthoquinone Derivatives Isolated from Plants: Recent Advances in Biological Activity. (2020). Mini-Reviews in Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

-

Naphthopyranones – isolation, bioactivity, biosynthesis and synthesis. (2015). Natural Product Reports. Retrieved January 16, 2026, from [Link]

-

Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus. (2023). Molecules. Retrieved January 16, 2026, from [Link]

-

Semivioxanthin. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Discovery of Natural Dimeric Naphthopyrones as Potential Cytotoxic Agents through ROS-Mediated Apoptotic Pathway. (2021). Marine Drugs. Retrieved January 16, 2026, from [Link]

-

Bis-naphthopyrone pigments protect filamentous ascomycetes from a wide range of predators. (2019). Nature Communications. Retrieved January 16, 2026, from [Link]

-

Bioactive metabolites from an endophytic Cryptosporiopsis sp. inhabiting Clidemia hirta. (2013). Phytochemistry. Retrieved January 16, 2026, from [Link]

Sources

- 1. Abscisic Acid's Impact on Plant Cellular Signal Transduction [eureka.patsnap.com]

- 2. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Natural Dimeric Naphthopyrones as Potential Cytotoxic Agents through ROS-Mediated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Semivioxanthin | C15H14O5 | CID 194344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]

- 7. SnapShot: Abscisic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naphthoquinone Derivatives Isolated from Plants: Recent Advances in Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural sources and abundance of Semivioxanthin

An In-depth Technical Guide to the Natural Sources and Abundance of Semivioxanthin